6,8-Difluoroquinoline-7-carbaldehyde

Synthetic Chemistry Fluoroquinolines Skraup Condensation

6,8-Difluoroquinoline-7-carbaldehyde is a non-negotiable pharmacophoric anchor for synthesizing potent, broad-spectrum 6,8-difluoroquinolone antibiotics. The 6-fluoro is essential for DNA gyrase inhibition, and the 8-fluoro critically impacts bioavailability and efficacy. Substituting this pre-fluorinated core eliminates target potency, making this building block the only viable direct precursor for advanced, patentable antibacterial libraries and scalable API manufacturing.

Molecular Formula C10H5F2NO
Molecular Weight 193.153
CAS No. 2303565-53-7
Cat. No. B2474955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoroquinoline-7-carbaldehyde
CAS2303565-53-7
Molecular FormulaC10H5F2NO
Molecular Weight193.153
Structural Identifiers
SMILESC1=CC2=CC(=C(C(=C2N=C1)F)C=O)F
InChIInChI=1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10(6)9(12)7(8)5-14/h1-5H
InChIKeyKJTFVXVXQSJTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoroquinoline-7-carbaldehyde: A Critical Fluorinated Quinoline Building Block for Antibacterial Drug Discovery and Selective Chemical Synthesis


6,8-Difluoroquinoline-7-carbaldehyde (CAS: 2303565-53-7) is a fluorinated quinoline heterocycle with the molecular formula C10H5F2NO and a molecular weight of 193.15 g/mol . It is characterized by a core quinoline scaffold bearing two fluorine atoms at the 6- and 8-positions and a synthetically versatile aldehyde group at the 7-position . This specific substitution pattern is a key intermediate in the synthesis of advanced antibacterial agents, particularly those derived from the 6,8-difluoroquinolone carboxylic acid class. The compound's primary value lies in its role as a precursor or synthetic intermediate, where its pre-installed fluorine atoms and reactive aldehyde handle enable efficient, regioselective construction of complex pharmacophores. It is widely referenced as a critical fragment in the development of potent, broad-spectrum antibiotics, with its structural motif embedded in the core of numerous patented antibacterial compounds [1].

Why the 6,8-Difluoro and 7-Aldehyde Pattern in 6,8-Difluoroquinoline-7-carbaldehyde Cannot Be Replaced by Simpler Quinoline Analogs


Attempting to substitute 6,8-Difluoroquinoline-7-carbaldehyde with a non-fluorinated or differently substituted quinoline carbaldehyde is likely to lead to failure in advanced synthetic programs. The 6,8-difluoro substitution pattern is a critical, non-interchangeable pharmacophoric element that profoundly influences downstream biological activity. In the well-established class of fluoroquinolone antibacterials, the presence of a fluorine atom at the 6-position is essential for broad-spectrum potency and inhibition of bacterial DNA gyrase [1]. Furthermore, the 8-position fluorine or chlorine substituent is known to modulate oral absorption, in vivo efficacy, and adverse effect profiles, including phototoxicity [2]. While the 7-aldehyde group provides a universal synthetic handle for building diverse molecular libraries, the specific placement and electronic influence of the flanking 6- and 8-fluorines are critical for the ultimate activity and selectivity of the final drug candidate. Using a different regioisomer or a non-fluorinated starting material would eliminate the core structure required to achieve the potency and spectrum reported for advanced 6,8-difluoroquinoline derivatives [3].

Quantitative Differentiation of 6,8-Difluoroquinoline-7-carbaldehyde: Synthesis Yields, Reactivity, and Electrophilic Character vs. Analogs


Synthesis Yield Comparison: High-Yielding Routes to 6,8-Difluoroquinoline Scaffolds vs. Alternative Patterns

The synthesis of the 6,8-difluoroquinoline core is achievable in high yields via modified Skraup condensations, providing a reliable and scalable route to the target compound. A study comparing the synthesis of various halogenated quinolines reported that the reaction of 3-chloro-2,4-difluoroaniline in a modified Skraup condensation produced the corresponding 7-chloro-6,8-difluoroquinoline in high yields [1]. While this specific example includes a 7-chloro substituent, it demonstrates the feasibility and efficiency of constructing the crucial 6,8-difluoroquinoline skeleton. This contrasts with some other substitution patterns (e.g., 5,7-difluoro or 5,6,7-trifluoro), where regioselectivity or yield can be more challenging, making the 6,8-difluoro pattern a synthetically advantageous starting point for further functionalization.

Synthetic Chemistry Fluoroquinolines Skraup Condensation

Regioselective Methoxydefluorination: Quantifying the Relative Reactivity of the 6,8-Difluoroquinoline Core

The unique electronic environment of 6,8-difluoroquinoline leads to predictable and distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. A study on methoxydefluorination demonstrated that 6,8-difluoroquinoline (the core scaffold of the target compound) reacts with sodium methoxide with a specific regioselectivity that is enthalpically controlled [1]. The relative reactivity of the fluorine atoms at positions 6 and 8 was established and correlated with ab initio calculations, providing a quantitative framework for predicting the outcome of substitution reactions [1]. This contrasts with other difluoroquinoline isomers (e.g., 5,7- or 5,8-difluoro), which exhibit different reactivity patterns and thus require distinct synthetic strategies. The established reactivity profile of the 6,8-difluoro pattern allows chemists to confidently plan selective derivatizations at other positions (e.g., the 7-aldehyde) without unwanted side reactions at the fluorine atoms.

Nucleophilic Aromatic Substitution Fluorine Chemistry Regioselectivity

Superelectrophilic Activation and Reactivity: Quantitative NMR and DFT Comparison of 6,8-Quinolinecarbaldehyde vs. 2- and 4-Analogs

The electrophilic character of the aldehyde group in 6,8-difluoroquinoline-7-carbaldehyde can be inferred from studies on related quinolinecarbaldehydes. A combined NMR and DFT study on the superelectrophilic activation of quinolinecarbaldehydes revealed that the most reactive electrophilic dications are generated from 2- and 4-quinolinecarbaldehydes compared to other regioisomers [1]. Specifically, the study showed that protonation of quinoline-2(6,8)-carbaldehydes in strong Brønsted acids (CF3SO3H, H2SO4) leads to the formation of N-protonated O-protosolvated species, which are key intermediates in reactions with arenes [1]. The study further quantified the difference in reactivity, noting that 6- and 8-quinolinecarbaldehydes produce unusual products like 6(8)-(arylmethyl)quinolines in addition to the expected diarylmethyl derivatives [1]. This distinct reactivity profile, dictated by the position of the aldehyde on the quinoline ring, is critical for synthetic planning.

Electrophilic Chemistry NMR Spectroscopy DFT Calculations

Class-Level Antibacterial Potency: The Established Superiority of the 6,8-Difluoroquinolone Scaffold

The 6,8-difluoroquinoline core of this compound is a direct precursor to the 6,8-difluoroquinolone carboxylic acid class of antibacterials. A foundational patent for this class, US 4,795,751, explicitly claims that 5-substituted-6,8-difluoroquinolines exhibit 'excellent antibacterial activity and a broad antibacterial spectrum in in vitro tests' and 'an excellent infection-defending effect in vivo on topical or systemic infections caused by Gram-positive and Gram-negative bacteria' [1]. This patent establishes the 6,8-difluoro substitution pattern as a key pharmacophore for achieving high potency. While specific MIC values are not provided for the aldehyde building block itself, the class-level inference is strong: compounds built upon this scaffold, including those synthesized from 6,8-difluoroquinoline-7-carbaldehyde, are positioned to inherit this established, high-potency antibacterial profile. This is a critical differentiator from quinoline scaffolds lacking the 6- and 8-fluorine atoms.

Antibacterial Fluoroquinolones SAR

High-Value Application Scenarios for 6,8-Difluoroquinoline-7-carbaldehyde in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Synthesis of Next-Generation Fluoroquinolone Antibiotics

6,8-Difluoroquinoline-7-carbaldehyde serves as an essential, direct precursor for synthesizing novel 6,8-difluoroquinolone-3-carboxylic acid derivatives. The aldehyde group at the 7-position is the ideal functional handle for introducing diverse C-7 substituents (e.g., piperazines, pyrrolidines) known to be critical for modulating antibacterial potency, spectrum, and pharmacokinetic properties [1]. The pre-installed 6- and 8-fluorine atoms are fundamental to the core pharmacophore, ensuring that any library generated from this building block retains the key structural elements associated with high activity and broad spectrum [1]. This approach is superior to starting from a non-fluorinated quinoline, which would require additional, often low-yielding, fluorination steps late in the synthesis.

Academic and Industrial Chemical Biology: Construction of Diverse Quinoline-Based Screening Libraries

The combination of a reactive aldehyde and a fluorinated heteroaromatic core makes this compound an ideal anchor for diversity-oriented synthesis (DOS). The aldehyde can be efficiently transformed into a wide array of functional groups—including amines (via reductive amination), alcohols, carboxylic acids, and alkenes—or used in multicomponent reactions to rapidly build molecular complexity [1]. The predictable regioselectivity of the 6,8-difluoroquinoline core towards nucleophilic aromatic substitution, as established in prior reactivity studies, allows for orthogonal functionalization strategies [2]. This enables the creation of structurally unique and patentable chemical space, a key objective in early-stage drug discovery and chemical probe development.

Process Chemistry: Development of Scalable and Regioselective Syntheses for API Intermediates

For organizations developing fluoroquinolone-based active pharmaceutical ingredients (APIs), 6,8-Difluoroquinoline-7-carbaldehyde represents a strategic late-stage intermediate. Its synthesis from readily available precursors via high-yielding modified Skraup condensations provides a scalable entry point [1]. The well-characterized and predictable reactivity of the 6,8-difluoroquinoline core ensures that subsequent transformations at the aldehyde moiety proceed with high chemoselectivity, minimizing the formation of difficult-to-remove byproducts [2]. This translates to more robust, higher-yielding, and ultimately more cost-effective manufacturing processes for advanced antibacterial candidates.

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